1-Nitroso-1,2,3,4-tetrahydroquinoline
Overview
Description
1-Nitroso-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the broader class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydro-1-nitrosoquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative . THIQ derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been found to interact with the active site of enzymes like E. coli DNA gyrase , and are predicted to hinder the activity of SARS-CoV-2 3CLpro .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound can hinder the protease activity of SARS-CoV-2 3CLpro . This interaction could potentially inhibit the replication of the virus, providing a basis for its potential use in antiviral therapies.
Biochemical Pathways
Thiq derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
The compound’s interaction with its targets leads to molecular and cellular effects that could potentially be harnessed for therapeutic purposes. For instance, its ability to hinder the protease activity of SARS-CoV-2 3CLpro suggests potential antiviral activity . Moreover, THIQ derivatives have been found to exhibit high selective cytotoxicity and NO-induction ability , indicating potential anticancer and anti-infective activities.
Biochemical Analysis
Biochemical Properties
It is known that THIQ based compounds, which include 1,2,3,4-Tetrahydro-1-nitrosoquinoline, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, THIQ based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Cellular Effects
It is known that THIQ based compounds can have a significant impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that THIQ based compounds can exert their effects at the molecular level . They can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that THIQ based compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that THIQ based compounds can have toxic or adverse effects at high doses
Metabolic Pathways
It is known that THIQ based compounds can interact with various enzymes and cofactors . They can also affect metabolic flux or metabolite levels
Transport and Distribution
It is known that THIQ based compounds can interact with various transporters or binding proteins . They can also affect the localization or accumulation of these compounds
Subcellular Localization
It is known that THIQ based compounds can be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroso-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the nitrosation of 1,2,3,4-tetrahydroquinoline using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction typically proceeds under mild conditions, with the nitrosating agent being added to a solution of 1,2,3,4-tetrahydroquinoline in an appropriate solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Nitroso-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 1-Amino-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinolines depending on the reagents used.
Scientific Research Applications
1-Nitroso-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a precursor for pharmacologically active molecules.
Industry: It is utilized in the production of dyes, antioxidants, and corrosion inhibitors.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the nitroso group but shares the core structure.
1-Nitrosoindoline: Similar nitroso functionality but with a different ring structure.
1-Nitrosoisoquinoline: Another nitroso-containing heterocycle with a different arrangement of atoms.
Uniqueness: 1-Nitroso-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of the tetrahydroquinoline core and the nitroso group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-nitroso-3,4-dihydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWGKYZUQAMFJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355823 | |
Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5825-44-5 | |
Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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